![molecular formula C7H7Cl2N5 B1434111 4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride CAS No. 1803611-65-5](/img/structure/B1434111.png)
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride
Overview
Description
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride is a useful research compound. Its molecular formula is C7H7Cl2N5 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing pyrimidine and triazole rings are known to exhibit a range of pharmacological effects . They may interact with various enzymes, receptors, or other proteins in the body, but without specific studies, it’s hard to identify the primary targets.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, some pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to summarize the affected biochemical pathways. Pyrimidine derivatives can affect a variety of pathways depending on their specific targets .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some pyrimidine derivatives are known to have anti-inflammatory effects
Biological Activity
4-[5-(Chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride (CMPT) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
CMPT has the molecular formula C7H8ClN5 and a molecular weight of 232.07 g/mol. Its structure features a bicyclic framework consisting of a pyrimidine ring fused with a 1,2,4-triazole moiety, with a chloromethyl group enhancing its reactivity. This configuration allows CMPT to function as an alkylating agent, capable of forming covalent bonds with nucleophiles such as DNA bases .
The biological activity of CMPT is primarily attributed to its ability to alkylate DNA. This process can disrupt DNA replication and repair mechanisms, potentially leading to cell death, particularly in cancer cells. Research indicates that CMPT may inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, thereby affecting cell proliferation and survival .
Anticancer Activity
CMPT has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by increasing p53 expression and activating caspase-3 pathways. These findings suggest that CMPT may serve as a potential chemotherapeutic agent .
Antimicrobial Properties
Research has also explored the antimicrobial potential of CMPT. It exhibits antibacterial and antifungal activities against various microbial strains. For instance, derivatives of CMPT have demonstrated inhibitory effects on the growth of specific bacteria and fungi, indicating its utility as an antimicrobial agent .
Research Findings and Case Studies
A summary of notable studies investigating the biological activity of CMPT is presented in Table 1.
Study Reference | Focus | Key Findings |
---|---|---|
Bao et al., 2012 | Anticancer | Demonstrated DNA alkylation leading to apoptosis in cancer cells. |
Jin et al., 2010 | Antibacterial | Identified antibacterial activity against multiple strains; specific mechanisms require further elucidation. |
Bondolowski et al., 2006 | Antifungal | Reported antifungal properties; effective against certain fungal pathogens. |
Comparative Analysis
CMPT shares structural similarities with other compounds known for their biological activities. The following table compares CMPT with related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Pyrazolo[3,4-d]pyrimidine | Similar bicyclic structure | Known for inhibiting CDK2 activity |
5-Fluorouracil | Pyrimidine derivative | Widely used chemotherapeutic agent |
Imidazole derivatives | Contains imidazole ring | Diverse biological activities including antifungal properties |
The unique chloromethyl group in CMPT enhances its reactivity compared to these compounds, potentially leading to novel therapeutic applications .
Properties
IUPAC Name |
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5.ClH/c8-3-6-11-7(13-12-6)5-1-2-9-4-10-5;/h1-2,4H,3H2,(H,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHOXCTXGXRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NNC(=N2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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